Zinc, dichlorobis(1,2-dimethyl-1H-imidazole-kappaN3)-, (T-4)-
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Overview
Description
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc is a coordination compound that features zinc as the central metal atom coordinated to two 1,2-dimethyl-1H-imidazole ligands and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc typically involves the reaction of zinc chloride with 1,2-dimethyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction can be represented as follows:
ZnCl2+2C5H8N2→Zn(C5H8N2)2Cl2
Industrial Production Methods
While specific industrial production methods for Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, although these are less common for this specific compound.
Coordination Reactions: The imidazole ligands can be replaced by other nitrogen-donor ligands under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as triphenylphosphine or pyridine in solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
Substitution Reactions: Formation of new zinc complexes with different ligands.
Oxidation and Reduction Reactions: Potential formation of zinc oxides or reduced zinc species.
Coordination Reactions: New coordination compounds with varied ligand environments.
Scientific Research Applications
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-nitrogen bonds.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a metallopharmaceutical agent.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc involves coordination interactions between the zinc center and the ligands. The zinc ion can act as a Lewis acid, facilitating various chemical reactions by stabilizing negative charges or activating substrates. The imidazole ligands provide stability to the complex and can participate in hydrogen bonding or other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Dichlorobis(1H-imidazole-N3)zinc
- Dichlorobis(1-methyl-1H-imidazole-N3)zinc
- Dichlorobis(1,2,4-trimethyl-1H-imidazole-N3)zinc
Uniqueness
Dichlorobis(1,2-dimethyl-1H-imidazole-N3)zinc is unique due to the presence of two methyl groups on the imidazole ring, which can influence the electronic properties and steric hindrance of the compound. This can affect its reactivity and interactions with other molecules, making it distinct from other zinc-imidazole complexes.
Properties
CAS No. |
32517-55-8 |
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Molecular Formula |
C10H16Cl2N4Zn |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
zinc;1,2-dimethylimidazole;dichloride |
InChI |
InChI=1S/2C5H8N2.2ClH.Zn/c2*1-5-6-3-4-7(5)2;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CDTZRSBMLZVNPX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NC=CN1C.CC1=NC=CN1C.[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
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